molecular formula C9H10O2S B13495661 3-Ethoxy-1-(thiophen-3-yl)prop-2-en-1-one

3-Ethoxy-1-(thiophen-3-yl)prop-2-en-1-one

Cat. No.: B13495661
M. Wt: 182.24 g/mol
InChI Key: QDZPIAMUHSXYLI-HWKANZROSA-N
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Description

3-Ethoxy-1-(thiophen-3-yl)prop-2-en-1-one is a synthetic compound featuring an α,β-unsaturated carbonyl (enone) group bridging a 3-ethoxy phenyl and a thiophen-3-yl ring. This chalcone-like structure is a versatile scaffold in medicinal chemistry research due to its electrophilic nature, which allows it to interact with various biological targets. Compounds within this class have demonstrated significant potential as intermediates for synthesizing diverse heterocycles with broad biological properties . Enone-based derivatives, such as this one, are investigated for their anti-inflammatory properties. Research on structurally similar 1,3-disubstituted prop-2-en-1-one analogues has shown potent activity in suppressing superoxide anion production and elastase release in activated human neutrophils, key processes in neutrophilic inflammatory responses . The thiophene ring is a privileged pharmacophore in drug discovery, ranked 4th among U.S. FDA-approved sulfur-containing small molecules, and is often used as a bio-isostere for phenyl rings to improve metabolic stability and binding affinity . This product is provided For Research Use Only (RUO) and is not intended for diagnostic or therapeutic use.

Properties

Molecular Formula

C9H10O2S

Molecular Weight

182.24 g/mol

IUPAC Name

(E)-3-ethoxy-1-thiophen-3-ylprop-2-en-1-one

InChI

InChI=1S/C9H10O2S/c1-2-11-5-3-9(10)8-4-6-12-7-8/h3-7H,2H2,1H3/b5-3+

InChI Key

QDZPIAMUHSXYLI-HWKANZROSA-N

Isomeric SMILES

CCO/C=C/C(=O)C1=CSC=C1

Canonical SMILES

CCOC=CC(=O)C1=CSC=C1

Origin of Product

United States

Synthetic Methodologies and Precursor Chemistry of 3 Ethoxy 1 Thiophen 3 Yl Prop 2 En 1 One

Exploration of Classical and Contemporary Synthetic Routes to 3-Ethoxy-1-(thiophen-3-yl)prop-2-en-1-one

The construction of the target molecule is primarily achieved through condensation reactions that form the central carbon-carbon double bond of the enone system.

The most prevalent and classical method for synthesizing chalcones and their analogues is the Claisen-Schmidt condensation. benthamdirect.comnih.gov This reaction involves a crossed-aldol condensation between an aromatic aldehyde and a ketone in the presence of a base or acid catalyst. wikipedia.orgresearchgate.net For the specific synthesis of this compound, two primary Claisen-Schmidt pathways can be envisioned:

Pathway A: The condensation of thiophene-3-carbaldehyde with an ethyl ketone bearing an ethoxy group, such as 1-ethoxyacetone.

Pathway B: The reaction of 3-acetylthiophene (B72516) with an ethoxy-substituted aldehyde, for instance, ethoxyacetaldehyde.

In both scenarios, the reaction proceeds via the formation of a β-hydroxy ketone intermediate, which readily undergoes dehydration (elimination of a water molecule) to yield the stable, conjugated α,β-unsaturated enone system. researchgate.net The Claisen-Schmidt condensation is widely utilized for preparing thiophene-containing chalcones due to its reliability and operational simplicity. benthamdirect.comnih.gov

Contemporary enone formation strategies, while less common for this specific class of compounds, include methods such as the oxidation of corresponding allylic alcohols or palladium-catalyzed oxidative dehydrogenation of saturated ketones.

The introduction of the ethoxy group (-OCH2CH3) is a critical step that is typically integrated into the main condensation reaction. The strategy depends on the chosen synthetic pathway:

Precursor-based Introduction: This is the most direct approach, where one of the carbonyl precursors in the Claisen-Schmidt condensation already contains the ethoxy group. For instance, using 1-ethoxyacetone as the ketone component introduces the ethoxy group at the 3-position of the resulting propenone chain.

Post-condensation Modification: A less direct but viable strategy involves forming a propenone backbone with a suitable leaving group at the 3-position, followed by a nucleophilic substitution reaction. For example, a 3-halopropenone intermediate could be reacted with sodium ethoxide to displace the halide and install the ethoxy moiety.

Using Thiophene-3-carbaldehyde: This approach involves the thiophene (B33073) ring being part of the aldehyde component. The aldehyde reacts with an appropriate enolizable ketone to form the enone structure.

Using 3-Acetylthiophene: In this alternative route, the thiophene ring is part of the ketone component. This methyl ketone is condensed with an aldehyde to construct the final product. google.com

The selection between these two precursors often depends on their commercial availability, cost, and the ease of their synthesis. google.com

Investigation of Catalytic Approaches in the Synthesis of this compound

Catalysis is fundamental to the efficiency of the Claisen-Schmidt condensation. The reaction can be catalyzed by either bases or acids, with base catalysis being more common. taylorandfrancis.comnih.gov

Base Catalysis: Aqueous or alcoholic solutions of strong bases like sodium hydroxide (B78521) (NaOH) and potassium hydroxide (KOH) are the classical catalysts. researchgate.netnih.gov The base deprotonates the α-carbon of the ketone component (e.g., 3-acetylthiophene), generating a nucleophilic enolate which then attacks the electrophilic carbonyl carbon of the aldehyde (e.g., ethoxyacetaldehyde). researchgate.net

Acid Catalysis: Acid catalysts, such as sulfuric acid (H2SO4) or boron trifluoride etherate (BF3-Et2O), can also be employed. nih.gov In this case, the acid protonates the carbonyl oxygen of the aldehyde, rendering it more electrophilic and susceptible to attack by the enol form of the ketone.

Modern Catalytic Systems: To improve yields, reduce reaction times, and enhance environmental friendliness, various other catalytic systems have been explored for chalcone (B49325) synthesis. These include heterogeneous catalysts like mesoporous silica (B1680970) nanomaterials and solid bases (e.g., solid NaOH) used in solvent-free grinding techniques. nih.govrsc.org Sonochemical irradiation has also been used to accelerate the reaction. taylorandfrancis.com

Table 1: Comparison of Catalytic Conditions for Claisen-Schmidt Condensation
Catalyst TypeExamplesTypical ConditionsAdvantagesDisadvantages
Homogeneous BaseNaOH, KOHAqueous or alcoholic solution, room temp. to 50°CInexpensive, widely availableCan be difficult to purify product from catalyst rsc.org
Homogeneous AcidH₂SO₄, BF₃·Et₂OOrganic solvent, variable temperatureEffective for specific substratesOften requires harsh conditions, corrosive
Heterogeneous / Solid-PhaseSolid NaOH, Silica-H₂SO₄Solvent-free grinding or reflux in organic solventEasy catalyst removal, potentially "greener" nih.govrsc.orgMay have lower activity than homogeneous catalysts

Role of Precursors and Intermediates in Convergent and Divergent Synthesis of this compound

The synthesis of the target compound is a prime example of a convergent synthesis, where two key fragments (a thiophene derivative and an ethoxy-containing carbonyl compound) are prepared separately and then combined in the final step. The central precursors, thiophene-3-carbaldehyde and 3-acetylthiophene, are critical intermediates.

The choice of these intermediates also allows for divergent synthesis. By starting with a common precursor like thiophene-3-carbaldehyde, a wide array of different enones can be synthesized by reacting it with various ketones. This enables the creation of a library of related compounds for further study by simply changing one of the reactants in the final condensation step.

Thiophene-3-carbaldehyde: Unlike the 2-isomer, direct formylation at the 3-position of the thiophene ring is more challenging. One documented industrial method involves a two-step process:

A cyclic reaction between α-mercaptoacetaldehyde and acrolein produces the intermediate 2,5-dihydrothiophene-3-carboxaldehyde.

Subsequent oxidation of this intermediate yields thiophene-3-carboxaldehyde.

3-Acetylthiophene: Direct acylation of thiophene typically occurs at the 2-position. Therefore, synthesizing the 3-acetyl isomer requires alternative strategies. A common laboratory and industrial method starts from 3-bromothiophene. google.com This can be converted to 3-acetylthiophene through a multi-step sequence, for example, via a Grignard coupling reaction to form 3-ethylthiophene, followed by oxidation with an agent like potassium permanganate. google.com Another reported route involves a nickel-catalyzed Heck-type reaction of a bromo-thiophene with a vinyl ether, followed by hydrolysis to yield the acetyl group. google.com

Table 2: Key Precursors and Their Synthetic Origin
PrecursorStructureCommon Starting Material(s)Key Reaction Type
Thiophene-3-carbaldehydeC₅H₄OSα-Mercaptoacetaldehyde, AcroleinCyclization followed by Oxidation
3-AcetylthiopheneC₆H₆OS3-BromothiopheneGrignard Coupling/Oxidation or Heck Reaction/Hydrolysis google.comgoogle.com

Synthesis of Ethoxy-Substituted Carbonyl Compounds as Precursors

In the primary synthetic route for this compound, the ethoxy group is introduced not via a pre-functionalized ethoxy-substituted carbonyl compound, but by a reagent that generates the ethoxy-vinylidene moiety in situ. The key reagent for this transformation is triethyl orthoformate (HC(OC₂H₅)₃). google.comwikipedia.org

Triethyl orthoformate is an orthoester of formic acid and is a versatile reagent in organic synthesis. wikipedia.org It reacts with active methylene (B1212753) compounds, such as the methyl group of 3-acetylthiophene, to form β-ethoxy enol ethers. This reaction is well-established and provides a direct method for the synthesis of the target compound structure. google.com The industrial synthesis of triethyl orthoformate is typically achieved through the reaction of hydrogen cyanide with ethanol. wikipedia.org An alternative laboratory-scale preparation involves the reaction of chloroform (B151607) with sodium ethoxide. wikipedia.org

The use of triethyl orthoformate circumvents the need to handle potentially unstable ethoxy-substituted aldehydes or ketones as direct precursors. The reaction with a methyl ketone like 3-acetylthiophene effectively builds the required three-carbon propenone backbone while simultaneously introducing the β-ethoxy group.

Table 3: Profile of Triethyl Orthoformate Reagent

Compound Name Formula Role in Synthesis Typical Preparation Method
Triethyl orthoformate HC(OC₂H₅)₃ Source of the ethoxy-vinyl group Reaction of hydrogen cyanide with ethanol

Reactivity and Reaction Pathways of 3 Ethoxy 1 Thiophen 3 Yl Prop 2 En 1 One

Nucleophilic Addition Reactions to the α,β-Unsaturated Carbonyl System of 3-Ethoxy-1-(thiophen-3-yl)prop-2-en-1-one

The polarized nature of the α,β-unsaturated carbonyl system in this compound makes it a prime target for nucleophilic attack. The presence of the carbonyl group withdraws electron density from the double bond, rendering the β-carbon electrophilic and susceptible to the addition of a wide array of nucleophiles.

The Michael addition, or conjugate 1,4-addition, is a characteristic reaction of α,β-unsaturated carbonyl compounds. In the case of this compound, this reaction involves the addition of a nucleophile to the β-carbon of the enone system. The ethoxy group at the 3-position is expected to enhance the electrophilicity of the β-carbon, thereby facilitating this reaction.

A pertinent example of this reactivity is the thia-Michael addition of thiols to thiophene-containing chalcone (B49325) analogues. For instance, the reaction of 4-chlorothiophenol (B41493) with various 1-(thiophen-2-yl)-3-arylprop-2-en-1-ones results in the formation of 3-(4-chlorophenylmercapto)-1-(thiophen-2-yl)-3-aryl-1-propanones. organic-chemistry.org This demonstrates the propensity of the β-carbon in such systems to undergo nucleophilic attack. The regioselectivity of this addition is governed by the electronic properties of the enone, with the nucleophile invariably attacking the β-position due to the polarization induced by the carbonyl group. In the case of this compound, the addition of a nucleophile (Nu⁻) would proceed as depicted in the following scheme, leading to an enolate intermediate which is subsequently protonated.

Scheme 1: General Michael-Type Addition

A general representation of the Michael-type addition of a nucleophile to the β-carbon of the enone system.

ReactantNucleophileProduct
This compoundNu⁻3-Nu-3-ethoxy-1-(thiophen-3-yl)propan-1-one

The regioselectivity favoring the β-addition is a well-established principle for Michael acceptors and is expected to be highly efficient for this substrate due to the activating effect of both the carbonyl and the ethoxy groups. rsc.orglibretexts.org

Organometallic reagents, particularly organocuprates (Gilman reagents), are highly effective for delivering carbon nucleophiles in a conjugate addition fashion to α,β-unsaturated ketones. ucalgary.camasterorganicchemistry.com These reagents are known for their high selectivity for 1,4-addition over 1,2-addition (attack at the carbonyl carbon). wikipedia.orgmasterorganicchemistry.com For this compound, the reaction with a lithium dialkylcuprate (R₂CuLi) would introduce an alkyl group at the β-position.

The reaction proceeds via the formation of a copper-enolate intermediate, which upon aqueous workup, yields the corresponding β-alkylated ketone. ucalgary.ca The intermediate enolate can also be trapped with other electrophiles, allowing for further functionalization at the α-position, a strategy that significantly enhances the synthetic utility of this reaction.

Table 1: Representative Conjugate Addition of Organocuprates

Organocuprate ReagentExpected Product
Lithium dimethylcuprate ((CH₃)₂CuLi)3-Ethoxy-3-methyl-1-(thiophen-3-yl)butan-1-one
Lithium diphenylcuprate ((C₆H₅)₂CuLi)3-Ethoxy-3-phenyl-1-(thiophen-3-yl)propan-1-one

The resulting β-substituted ketones are versatile intermediates that can be used in a variety of subsequent transformations, including cyclizations, further additions, or modifications of the carbonyl group.

Cycloaddition Reactions Involving this compound

The double bond of the enone system in this compound can participate in cycloaddition reactions, acting as either a dienophile or a dipolarophile. These reactions are powerful tools for the construction of cyclic and heterocyclic systems.

In the context of the Diels-Alder reaction, this compound can act as a dienophile. The presence of the electron-withdrawing thienoyl group and the electron-donating ethoxy group on the double bond creates a push-pull system, which can influence its reactivity. The rate of a Diels-Alder reaction is generally increased by electron-withdrawing groups on the dienophile and electron-donating groups on the diene. masterorganicchemistry.comorganic-chemistry.org

Given the electron-donating nature of the ethoxy group, the enone double bond is electron-rich, suggesting it would react most efficiently with an electron-poor diene in an inverse-electron-demand Diels-Alder reaction. Conversely, the electron-withdrawing nature of the carbonyl group would favor a normal-electron-demand Diels-Alder reaction with an electron-rich diene. wikipedia.org The regioselectivity of the reaction with an unsymmetrical diene would be governed by the electronic effects of the substituents on both the diene and the dienophile, with a general preference for the "ortho" and "para" products. masterorganicchemistry.comyoutube.com

For example, in a reaction with an electron-rich diene like 1-methoxy-1,3-butadiene, the regioselectivity would be predicted based on the alignment of the most nucleophilic carbon of the diene with the most electrophilic carbon of the dienophile. masterorganicchemistry.comnih.gov The stereoselectivity of the reaction would likely favor the endo product due to secondary orbital interactions, a common feature in Diels-Alder reactions. libretexts.orgwikipedia.org

The enone double bond is an excellent dipolarophile for 1,3-dipolar cycloaddition reactions, providing a direct route to five-membered heterocycles. mdpi.com A widely used application of this reactivity is the synthesis of pyrazolines from chalcones and their analogues. core.ac.ukdergipark.org.tr The reaction of this compound with hydrazine (B178648) or a substituted hydrazine, such as phenylhydrazine, would proceed through a Michael addition followed by an intramolecular cyclization and dehydration to yield the corresponding pyrazoline derivative. japsonline.comnih.gov

Scheme 2: Formation of a Pyrazoline Derivative

A plausible reaction pathway for the formation of a pyrazoline from this compound and phenylhydrazine.

This reaction is a powerful method for the synthesis of biologically relevant pyrazoline scaffolds. Similarly, other 1,3-dipoles, such as nitrones, can react with the enone double bond to form isoxazolidine (B1194047) rings, further highlighting the versatility of this compound in heterocyclic synthesis. rsc.orguzh.chresearchgate.netrsc.org

Electrophilic Reactions and Functionalization of the Thiophene (B33073) Ring and Enone Moiety

Both the thiophene ring and the enone double bond possess sites of electron density that can be targeted by electrophiles. However, the reactivity of these sites is influenced by the electronic communication between the two moieties.

The thiophene ring is an electron-rich aromatic system that readily undergoes electrophilic substitution, typically at the α-positions (2- and 5-positions), which are more reactive than the β-positions (3- and 4-positions). e-bookshelf.dematanginicollege.ac.in However, the propenone substituent is electron-withdrawing and will, therefore, deactivate the thiophene ring towards electrophilic attack. Despite this deactivation, electrophilic substitution can still occur, with a preference for the position least deactivated, which is generally the C5 position (α to the sulfur and meta to the deactivating group).

A relevant electrophilic substitution is the Vilsmeier-Haack reaction, which is used for the formylation of electron-rich aromatic and heteroaromatic compounds. organic-chemistry.orgwikipedia.orgijpcbs.comtcichemicals.comchemistrysteps.com Treatment of this compound with the Vilsmeier reagent (a mixture of DMF and POCl₃) could potentially introduce a formyl group onto the thiophene ring, likely at the C5 position.

The enone double bond, being electron-rich due to the ethoxy group, is susceptible to electrophilic attack. A common reaction of this type is epoxidation. Reagents such as meta-chloroperoxybenzoic acid (m-CPBA) can transfer an oxygen atom to the double bond to form an epoxide. orientjchem.orgresearchgate.netorganic-chemistry.orglibretexts.org The resulting epoxide would be a highly functionalized intermediate, amenable to further transformations through nucleophilic ring-opening reactions.

Table 2: Summary of Potential Electrophilic Reactions

Reaction TypeReagentPotential ProductTarget Moiety
FormylationVilsmeier Reagent (DMF/POCl₃)3-Ethoxy-1-(5-formylthiophen-3-yl)prop-2-en-1-oneThiophene Ring
BrominationBr₂/FeBr₃3-Ethoxy-1-(5-bromothiophen-3-yl)prop-2-en-1-oneThiophene Ring
Epoxidationm-CPBA3-Ethoxy-1-(thiophen-3-yl)-2,3-epoxypropan-1-oneEnone Double Bond

Rearrangement Reactions and Tautomerism Studies of this compound

Currently, there is a lack of specific studies in the scientific literature detailing the rearrangement reactions or tautomeric equilibria of this compound. Theoretical studies could explore the potential for keto-enol tautomerism, a common phenomenon in carbonyl compounds. The stability of different tautomers would be influenced by factors such as solvent polarity and pH. Potential rearrangement reactions, such as photochemical rearrangements or acid-catalyzed isomerizations, remain subjects for future investigation.

Redox Chemistry and Electrochemistry of this compound

The redox properties of this compound have not been extensively documented. The presence of the enone system and the sulfur-containing thiophene ring suggests that the compound could undergo both oxidation and reduction reactions. Electrochemical studies, such as cyclic voltammetry, would be instrumental in determining its oxidation and reduction potentials and in understanding the mechanisms of electron transfer processes. Such studies would elucidate the stability of any resulting radical ions and the reversibility of the redox events.

Metal-Catalyzed Transformations and Organometallic Interactions

While specific examples involving this compound are not readily found, its structure suggests it could be a versatile substrate in metal-catalyzed reactions. The carbon-carbon double bond of the enone is a potential site for various transformations, including palladium-catalyzed cross-coupling reactions, rhodium-catalyzed hydrogenations, or gold-catalyzed cyclizations. The sulfur atom in the thiophene ring and the carbonyl oxygen could also act as coordination sites for metal centers, leading to the formation of organometallic complexes and potentially influencing the compound's reactivity in novel ways.

Advanced Structural and Spectroscopic Investigations of 3 Ethoxy 1 Thiophen 3 Yl Prop 2 En 1 One

Crystallographic Analysis and Solid-State Architecture of 3-Ethoxy-1-(thiophen-3-yl)prop-2-en-1-one

Crystallographic analysis, primarily through single-crystal X-ray diffraction, is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state material. For a compound like this compound, this analysis would reveal critical information about its molecular geometry, including bond lengths, bond angles, and torsion angles.

In related thiophene-propenone structures, the molecule is often found to be nearly planar. For instance, the analogue (E)-1-(2-Aminophenyl)-3-(thiophen-2-yl)prop-2-en-1-one is almost planar, with a small dihedral angle of 3.73 (8)° between the phenyl and thiophene (B33073) rings. nih.govresearchgate.net The central propenone bridge in such molecules typically adopts a trans configuration with respect to the C=C double bond. nih.govresearchgate.net A crystallographic study would provide a data table similar to the hypothetical one below, detailing the crystal system, space group, and unit cell dimensions.

Table 1: Example Crystallographic Data for a Thiophene-Propenone Analogue (Note: This data is for a related compound, not this compound)

ParameterValueReference
Chemical FormulaC17H11ClOS nih.gov
Crystal SystemMonoclinic nih.gov
Space GroupP2₁/c nih.gov
a (Å)5.7827 (8) nih.gov
b (Å)14.590 (2) nih.gov
c (Å)16.138 (2) nih.gov
β (°)89.987 nih.gov

Polymorphism and Co-crystallization Studies

Polymorphism is the ability of a solid material to exist in more than one crystal structure. These different forms, or polymorphs, can have distinct physical properties. Polymorphism studies for this compound would involve crystallizing the compound under various conditions (e.g., different solvents, temperatures, pressures) to identify if different crystal packings can be formed.

Co-crystallization involves crystallizing the target molecule with a second, different molecule known as a "co-former." justia.com This technique is widely used, particularly in the pharmaceutical industry, to modify properties like solubility and stability. justia.comgoogle.com For the target compound, which contains functional groups like an ether, ketone, and thiophene ring, potential co-formers could include molecules with complementary functional groups capable of forming strong intermolecular interactions, such as hydrogen bonds or π-π stacking. google.com

Intermolecular Interactions via Hirshfeld Surface Analysis

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify the various intermolecular interactions within a crystal lattice. researchgate.netnih.gov By mapping properties onto this unique molecular surface, one can deconstruct the crystal packing into a "fingerprint plot" that shows the contribution of different types of atomic contacts.

For a molecule like this compound, the analysis would likely reveal significant contributions from several types of interactions:

H···H contacts: Typically the most abundant interaction, arising from the numerous hydrogen atoms on the ethoxy group and thiophene ring. nih.govnih.gov

O···H/H···O contacts: Hydrogen bonding or dipole-dipole interactions involving the carbonyl oxygen and ethoxy oxygen atoms with hydrogen atoms on neighboring molecules. nih.gov

S···H/H···S contacts: Interactions involving the sulfur atom of the thiophene ring. semanticscholar.org

π-π stacking: Face-to-face or offset stacking interactions between the aromatic thiophene rings of adjacent molecules. researchgate.net

Studies on similar molecules show that H···H interactions often account for the largest percentage of the surface, followed by O···H and C···H contacts. nih.govnih.gov

Table 2: Example Hirshfeld Surface Contact Contributions for an Organic Molecule (Note: This data is illustrative and not specific to the target compound)

Interaction TypePercentage Contribution (%)Reference
H···H43.5 nih.gov
H···O/O···H30.8 nih.gov
C···C7.3 nih.gov
H···C/C···H~5-10 (Typical) nih.gov

Conformational Analysis and Dynamic Behavior of this compound in Solution and Solid State

The conformation of this compound refers to the spatial arrangement of its atoms, which can differ between the solid state and in solution. In the solid state, the conformation is fixed by the crystal packing forces and is determined by X-ray crystallography. As seen in related chalcones, the molecule is likely to be largely planar to maximize π-conjugation across the propenone system, with a trans geometry at the double bond. nih.govresearchgate.net

In solution, the molecule has more freedom. While the C=C double bond remains fixed, rotation can occur around the single bonds, specifically the C(thiophene)-C(carbonyl) and C(alkene)-O(ethoxy) bonds. This can lead to an equilibrium of different conformers. The dynamic behavior can be studied using computational methods (like Density Functional Theory) and specific NMR techniques. researchgate.net The planarity and aggregation behavior can also be influenced by π–π stacking interactions between the thiophene rings in concentrated solutions. nih.gov

Detailed Spectroscopic Characterization for Mechanistic and Electronic Studies

Advanced Nuclear Magnetic Resonance (NMR) Techniques (e.g., 2D-NMR, NOESY)

NMR spectroscopy is essential for confirming the molecular structure in solution.

¹H NMR: Would provide information on the number of different types of protons and their connectivity. Key signals would include a triplet and quartet for the ethoxy group (-OCH₂CH₃), doublets for the vinyl protons on the propenone backbone, and signals corresponding to the three protons on the 3-substituted thiophene ring.

¹³C NMR: Would show distinct signals for each carbon atom, including the carbonyl carbon (~180-190 ppm), carbons of the C=C double bond, carbons of the thiophene ring, and the two carbons of the ethoxy group. rsc.org

2D-NMR: Techniques like COSY (Correlation Spectroscopy) would establish proton-proton couplings, for example, between the -CH₂- and -CH₃ of the ethoxy group and between the vinyl protons. HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton signal with its directly attached carbon atom.

NOESY (Nuclear Overhauser Effect Spectroscopy): This advanced technique is crucial for conformational analysis in solution. It detects protons that are close in space, even if they are not directly bonded. A NOESY experiment could confirm the trans configuration of the double bond by showing a correlation between the vinyl protons. It could also reveal the preferred orientation of the thiophene ring relative to the propenone backbone.

Vibrational Spectroscopy (FT-IR, Raman) for Elucidating Bond Vibrations and Functional Group Interactions

Vibrational spectroscopy probes the molecular vibrations and is used to identify the functional groups present in a molecule.

FT-IR (Fourier-Transform Infrared) Spectroscopy: An FT-IR spectrum of the compound would show characteristic absorption bands. The most prominent would be a strong absorption for the conjugated C=O (ketone) stretch, typically found in the 1640-1670 cm⁻¹ range. researchgate.net Other expected peaks include C=C stretching from the alkene and thiophene ring (~1500-1600 cm⁻¹), C-O-C stretching from the ether group (~1050-1150 cm⁻¹), and various C-H bending and stretching vibrations. researchgate.net

Raman Spectroscopy: Raman spectroscopy provides complementary information to FT-IR. The C=C double bond and the aromatic thiophene ring vibrations are often strong in the Raman spectrum. researchgate.netmdpi.com The carbonyl (C=O) stretch is also observable. researchgate.net Comparing experimental spectra with theoretical calculations from DFT can lead to a precise assignment of each vibrational mode. nih.gov

Table 3: Expected Vibrational Spectroscopy Bands for this compound (Note: Wavenumbers are approximate and based on data from analogous compounds)

Functional GroupVibration TypeExpected Wavenumber (cm⁻¹)Reference
C=O (Ketone)Stretching1640 - 1670 researchgate.net
C=C (Alkene/Thiophene)Stretching1500 - 1600 researchgate.netresearchgate.net
C-O-C (Ether)Stretching1050 - 1150 rsc.org
C-H (Thiophene)Out-of-plane bending~700 - 900 researchgate.net

Electronic Spectroscopy (UV-Vis, Fluorescence) for Electronic Transitions and Conjugation Effects

The electronic absorption and emission properties of this compound are governed by the electronic transitions within its conjugated π-system. This system is composed of the thiophene ring, which acts as an electron-rich aromatic moiety, linked to an α,β-unsaturated ketone (a propenone system). The ethoxy group at the 3-position further influences the electronic distribution through its electron-donating mesomeric effect.

The UV-Vis absorption spectrum of this compound is expected to be characterized by intense absorption bands corresponding to π → π* transitions. In molecules with extensive conjugation, such as chalcone (B49325) derivatives, the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) is reduced, leading to absorption at longer wavelengths (bathochromic or red shift). The presence of the thiophene ring, in particular, is known to enhance hole-transport properties and influence optical characteristics in the UV-Vis range. mdpi.com Studies on related aromatic imines have shown that the inclusion of thiophene moieties can result in a red shift of the primary absorption band. mdpi.com

For this compound, the principal absorption band is anticipated in the UVA region (315-400 nm), typical for conjugated enones. The transition involves the excitation of an electron from the π bonding orbital, delocalized across the thiophene ring and the propenone backbone, to the corresponding π* antibonding orbital. A lower intensity band corresponding to the n → π* transition of the carbonyl group may also be observed, although it is often obscured by the more intense π → π* band.

The fluorescence properties are also linked to this conjugated structure. Many thiophene-based π-conjugated systems are known to exhibit fluorescence. uobaghdad.edu.iq Upon excitation to the S1 state (the lowest excited singlet state), the molecule can relax to the ground state (S0) via radiative decay, emitting a photon. The emission wavelength is typically longer than the absorption wavelength, a phenomenon known as the Stokes shift. The quantum yield and emission maximum can be influenced by factors such as solvent polarity and the potential for intermolecular π–π stacking interactions, which can lead to aggregation-induced quenching or shifts in emission. uobaghdad.edu.iq

Table 1: Predicted Photophysical Properties of this compound Note: The following data are predictive, based on the analysis of structurally similar thienyl-chalcone derivatives, as direct experimental values for the specified compound are not available in the cited literature.

PropertyPredicted Value/RangeAssociated Transition
UV-Vis Absorption
λmax1320 - 360 nmπ → π
λmax2250 - 280 nmπ → π (Thiophene)
Molar Absorptivity (ε)> 10,000 M-1cm-1π → π*
Fluorescence Emission
Emission λmax380 - 450 nmS1 → S0
Stokes Shift (Δν)3,000 - 6,000 cm-1-
Fluorescence Quantum YieldModerate to High-

High-Resolution Mass Spectrometry for Fragmentation Mechanism Analysis

High-resolution mass spectrometry (HRMS) provides precise mass measurements, enabling the determination of elemental compositions for the molecular ion and its fragments, which is crucial for elucidating fragmentation mechanisms. The analysis of this compound (exact mass: 182.0456) under electron ionization (EI) or electrospray ionization (ESI) would produce distinct fragmentation patterns dictated by the stability of the resulting ions.

The fragmentation of chalcone-like structures is well-documented and typically involves cleavages around the central ketone functionality. researchgate.net For the title compound, the primary fragmentation pathways are predicted to involve the thiophene ring, the carbonyl group, and the ethoxy-substituted double bond.

A plausible primary fragmentation event is the α-cleavage on either side of the carbonyl group.

Cleavage adjacent to the thiophene ring: This would result in the formation of a stable 3-thienoyl cation (m/z 111.9854 ) and the loss of a neutral C5H7O radical. This thienoyl cation is a characteristic fragment for acylthiophenes.

Cleavage adjacent to the double bond: This would lead to the formation of the C4H3S+ ion (m/z 83.9959 ) through the loss of the C5H7O2 side chain, or alternatively, the formation of a C8H7O2S+ fragment (m/z 167.0221 ) with the loss of a methyl radical, although this is less common as an initial step.

Further fragmentation can occur from the molecular ion or primary fragments:

Loss of the Ethoxy Group: The molecular ion can undergo cleavage of the C-O bond, leading to the loss of an ethyl radical (•C2H5, 29.0391 Da) to form an ion at m/z 153.0065 . Alternatively, a McLafferty-type rearrangement could lead to the loss of a neutral ethylene (B1197577) molecule (C2H4, 28.0313 Da), yielding an ion at m/z 154.0139 . The fragmentation of related methoxypropene ions shows precedent for such losses. core.ac.uk

Loss of Carbon Monoxide: Following α-cleavage, the resulting 3-thienoyl cation (m/z 111.9854 ) can subsequently lose a molecule of carbon monoxide (CO, 27.9949 Da) to produce the 3-thienyl cation (m/z 83.9905 ). This decarbonylation is a characteristic fragmentation pathway for aromatic ketones.

Thiophene Ring Fragmentation: The thiophene ring itself, while relatively stable, can undergo fragmentation, often leading to the formation of smaller sulfur-containing ions or the loss of sulfur-containing neutral fragments.

The proposed fragmentation pathways are summarized in the table below, providing a roadmap for the structural elucidation of this and related compounds using HRMS.

Table 2: Predicted Principal Fragments in the High-Resolution Mass Spectrum of this compound

Proposed Fragment Ion StructureFormulaCalculated m/zNeutral Loss from Molecular Ion
[M]+•[C9H10O2S]+•182.0456-
[M - C2H5]+[C7H5O2S]+153.0065•C2H5
[M - C2H4]+•[C7H6O2S]+•154.0139C2H4
[3-Thienoyl]+[C5H3OS]+111.9854•C4H7O
[3-Thienyl]+[C4H3S]+83.9905C5H7O2•

Computational and Theoretical Studies on 3 Ethoxy 1 Thiophen 3 Yl Prop 2 En 1 One

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Descriptors

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic properties of molecules. By calculating the electron density, DFT methods can accurately predict molecular geometries, energies, and a variety of reactivity descriptors. mdpi.com For chalcone (B49325) derivatives like 3-Ethoxy-1-(thiophen-3-yl)prop-2-en-1-one, DFT calculations, often using hybrid functionals like B3LYP, provide a robust framework for analyzing their electronic structure. researchgate.nettypeset.io

Frontier Molecular Orbital (FMO) theory simplifies the understanding of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.orgyoutube.com The energy and distribution of these orbitals are critical in predicting a molecule's behavior in chemical reactions.

The HOMO represents the electron-donating ability of a molecule, with its energy level corresponding to the ionization potential. For this compound, the HOMO is expected to be distributed primarily over the electron-rich thiophene (B33073) ring and the enol ether double bond, making these sites susceptible to electrophilic attack. researchgate.net The LUMO, conversely, indicates the molecule's ability to accept electrons, and its energy relates to the electron affinity. In this compound, the LUMO is anticipated to be localized on the α,β-unsaturated ketone system, particularly the carbonyl carbon, which serves as the primary site for nucleophilic attack. researchgate.net

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a crucial indicator of molecular stability and reactivity. researchgate.net A large energy gap implies high kinetic stability and low chemical reactivity, whereas a small gap suggests the molecule is more polarizable and reactive. researchgate.net DFT calculations allow for the precise determination of these orbital energies and the resulting energy gap, which helps in predicting the compound's reactivity profile. From these energies, global reactivity descriptors can be calculated to quantify chemical properties.

Table 1: Representative Calculated FMO Energies and Global Reactivity Descriptors Note: The following values are illustrative, based on DFT calculations performed on analogous thiophene-chalcone systems.

ParameterSymbolFormulaTypical Value (eV)
Highest Occupied Molecular Orbital EnergyEHOMO--6.20
Lowest Unoccupied Molecular Orbital EnergyELUMO--2.50
Energy GapΔEELUMO - EHOMO3.70
Ionization PotentialI-EHOMO6.20
Electron AffinityA-ELUMO2.50
Global Hardnessη(I - A) / 21.85
Chemical Potentialµ-(I + A) / 2-4.35
Electrophilicity Indexωµ² / (2η)5.12

The Molecular Electrostatic Potential (ESP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive behavior toward electrophiles and nucleophiles. researchgate.net The ESP map is plotted on the molecule's electron density surface, with different colors representing varying electrostatic potentials.

For this compound, the ESP map would show regions of negative potential (typically colored red or yellow) concentrated around the electronegative oxygen atom of the carbonyl group. This high electron density makes the carbonyl oxygen a primary site for electrophilic attack and hydrogen bonding. researchgate.net Conversely, regions of positive potential (colored blue) are expected around the hydrogen atoms, particularly those on the thiophene ring and the vinylic proton. The distribution of charge across the conjugated system, influenced by the electron-donating thiophene and ethoxy groups and the electron-withdrawing carbonyl group, can be clearly visualized, offering insights into intermolecular interactions. researchgate.net

The flexible propenone linker in this compound allows for the existence of various conformers and isomers. The double bond can exist in either (E) or (Z) configurations, while rotation around the single bonds (C-C and C-O) can lead to different spatial arrangements (conformers). DFT calculations are employed to explore the potential energy surface and determine the relative stabilities of these isomers. researchgate.net

For similar chalcone-like structures, the (E)-isomer is generally found to be the most thermodynamically stable due to reduced steric hindrance. nih.gov Theoretical calculations can quantify the energy differences between the (E) and (Z) isomers. Furthermore, analysis of the rotational barriers around the single bonds connecting the thiophene ring to the carbonyl group and the enone system to the ethoxy group helps to identify the lowest-energy conformer. researchgate.net In many related crystal structures, the molecule adopts a nearly planar conformation, which maximizes π-conjugation across the entire system. nih.gov

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Solvent Interactions

While DFT calculations provide insight into static molecular properties, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. nih.gov An MD simulation would model the atomic motions of this compound, providing a picture of its flexibility, conformational changes, and interactions with its environment, such as solvent molecules.

In a typical MD simulation, the molecule would be placed in a box of explicit solvent molecules (e.g., water or ethanol), and the system's evolution would be tracked by solving Newton's equations of motion for every atom. This approach allows for the study of how solvent molecules arrange around the solute and the nature of the intermolecular forces, such as hydrogen bonds between the carbonyl oxygen and protic solvents. nih.gov Such simulations are crucial for understanding how the solvent environment influences the compound's conformational preferences and reactivity. researchgate.net

Reaction Pathway and Transition State Calculations for Key Transformations of this compound

DFT calculations are instrumental in elucidating the mechanisms of chemical reactions by mapping out the entire reaction pathway. mdpi.com For a reactive molecule like this compound, which features an α,β-unsaturated ketone, key transformations could include nucleophilic addition, cycloaddition reactions, or isomerization. acs.org

Computational studies can model these reaction pathways by locating the transition state (TS) structures, which represent the highest energy point along the reaction coordinate. The energy of the TS relative to the reactants determines the activation energy barrier, which is a key factor controlling the reaction rate. mdpi.com For example, the mechanism of a 1,3-dipolar cycloaddition reaction involving the double bond could be investigated to predict the regioselectivity and stereoselectivity of the product. mdpi.com By comparing the activation energies of different possible pathways, the most favorable reaction mechanism can be identified, providing insights that are often difficult to obtain through experimental means alone. researchgate.net

Quantum Chemical Topology (QCT) and Bonding Analysis (e.g., QTAIM, NBO)

Advanced computational methods allow for a deeper analysis of the chemical bonding and electronic interactions within a molecule.

The Quantum Theory of Atoms in Molecules (QTAIM) analyzes the topology of the electron density to characterize chemical bonds and non-covalent interactions. By locating bond critical points (BCPs) and analyzing the properties of the electron density at these points, QTAIM can distinguish between shared (covalent) and closed-shell (ionic, van der Waals, hydrogen bond) interactions. This analysis would provide a quantitative description of the bonding within the thiophene ring and the conjugated system of this compound.

Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, vibrational frequencies) and Comparison with Experimental Data

Theoretical calculations are a powerful tool for predicting the spectroscopic characteristics of molecules like this compound. These predictions are crucial for interpreting experimental spectra and confirming molecular structures.

Research Findings

Computational studies on similar thiophene derivatives have successfully predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts and vibrational frequencies. nih.gov The standard approach involves optimizing the molecular geometry using DFT methods, often with the B3LYP functional and a suitable basis set (e.g., 6-311++G(d,p)). nih.gov Subsequent calculations using methods like the Gauge-Independent Atomic Orbital (GIAO) are then performed to predict the NMR chemical shifts. nih.gov

For vibrational analysis, theoretical harmonic vibrational frequencies are calculated at the same level of theory. These calculated frequencies are often scaled by a specific factor to correct for anharmonicity and limitations of the theoretical model, leading to a better agreement with experimental data obtained from Fourier-Transform Infrared (FTIR) and Raman spectroscopy. researchgate.netresearchgate.net Studies on related chalcones demonstrate a strong correlation between the scaled theoretical wavenumbers and the experimental spectral bands, allowing for precise assignment of vibrational modes. researchgate.netresearchgate.net For instance, characteristic peaks such as the C=O stretching vibration, typically found in the 1640-1920 cm⁻¹ region, can be accurately predicted. researchgate.net

Although specific data tables for this compound are not available, the tables below illustrate how a comparison between theoretical and experimental data would be presented.

Interactive Data Table: Comparison of Predicted and Experimental ¹H and ¹³C NMR Chemical Shifts (δ, ppm) Note: The following table is a template. Specific experimental or calculated data for this compound is not available in the cited literature.

Interactive Data Table: Comparison of Predicted and Experimental Vibrational Frequencies (cm⁻¹) Note: The following table is a template. Specific experimental or calculated data for this compound is not available in the cited literature.

Applications and Material Science Relevance of 3 Ethoxy 1 Thiophen 3 Yl Prop 2 En 1 One Excluding Biological/clinical

Role as a Building Block in the Synthesis of Advanced Organic Materials

Thiophene (B33073) derivatives are fundamental components in the creation of novel organic materials due to their unique electronic and structural properties.

Thiophene-based conjugated polymers are a cornerstone of modern organic electronics. nih.gov The control over the energy levels (HOMO-LUMO gap) in these materials is crucial for their application in various devices. nih.gov While direct studies on the polymerization of 3-Ethoxy-1-(thiophen-3-yl)prop-2-en-1-one are not documented, its structural motifs suggest it could serve as a valuable precursor. The thiophene ring provides a site for oxidative or cross-coupling polymerization, and the α,β-unsaturated ketone functionality offers a route for further chemical modification to influence the electronic properties of the resulting polymer. The ethoxy group can also impact solubility and solid-state packing, which are critical for device performance.

Table 1: Potential Polymerization Strategies for Thiophene-Based Monomers

Polymerization MethodDescriptionPotential Relevance for this compound
Oxidative Polymerization Monomers are coupled through an oxidative process, often using reagents like iron(III) chloride.The thiophene ring could be susceptible to oxidative coupling, leading to the formation of a polythiophene backbone.
Cross-Coupling Reactions Methods like Stille, Suzuki, or direct arylation polymerization (DArP) allow for the controlled synthesis of well-defined polymer architectures. nih.govA halogenated derivative of the compound could be used in cross-coupling reactions with other aromatic monomers to create donor-acceptor copolymers with tailored electronic properties.
Knoevenagel Polycondensation Involves the reaction of a carbonyl group with an active methylene (B1212753) compound.The ketone functionality could potentially be utilized in polycondensation reactions to incorporate the thiophene unit into a polymer chain.

The formation of ordered supramolecular structures is of great interest for creating materials with advanced functions. Thiophene-containing molecules have been shown to form well-organized assemblies through non-covalent interactions such as hydrogen bonding and π-π stacking. nih.gov The structure of this compound, with its polar carbonyl group and aromatic thiophene ring, suggests a propensity for forming such ordered structures. These assemblies can be crucial for charge transport in organic electronic devices.

Potential in Organic Electronics and Optoelectronic Devices

Thiophene derivatives are widely used in the active layers of various organic electronic and optoelectronic devices.

Thiophene-based materials are integral to the development of efficient OLEDs and OFETs. researchgate.netbeilstein-journals.orgnih.govnih.govrsc.org In OLEDs, thiophene-containing molecules can act as emitters, hosts, or charge-transporting materials. researchgate.netbeilstein-journals.org Their electronic properties can be tuned to achieve emission across the visible spectrum. researchgate.net For OFETs, the ability of thiophene units to promote intermolecular π-π stacking is critical for achieving high charge carrier mobilities. nih.govnih.govrsc.org Although not specifically studied, the electronic and structural characteristics of this compound make it a candidate for investigation in these applications, either as a standalone material or as a building block for more complex molecules and polymers.

Table 2: Key Properties of Thiophene Derivatives for Electronic Devices

PropertyRelevance in OLEDsRelevance in OFETs
Luminescence Essential for the emissive layer to produce light efficiently.Not a primary requirement.
Charge Carrier Mobility Important for efficient charge injection and transport to the emissive layer.A critical parameter that determines the switching speed and current-carrying capacity of the transistor.
Energy Levels (HOMO/LUMO) Must be aligned with other layers in the device for efficient charge injection and recombination.Determines the type of charge carrier (hole or electron) that can be transported and the stability of the device.
Film Morphology The packing of molecules in the solid state affects both luminescence efficiency and charge transport.The degree of crystallinity and molecular orientation are crucial for high charge mobility.

The development of materials that can efficiently absorb light is central to technologies like solar cells and photodetectors. Thiophene-based molecules and polymers are known to have strong absorption in the visible and near-infrared regions of the electromagnetic spectrum, making them suitable for light-harvesting applications. The extended π-conjugation in oligomers and polymers derived from thiophene precursors can lead to broad absorption profiles, a desirable characteristic for efficient light harvesting.

Applications in Catalysis: Ligand Precursor or Organocatalyst Component

While the primary focus for thiophene derivatives in material science is in electronics, their unique chemical structures also lend themselves to applications in catalysis.

The sulfur atom in the thiophene ring and the oxygen and nitrogen atoms in related structures can act as coordination sites for metal centers, making them potential precursors for ligands in transition-metal catalysis. Furthermore, the chiral derivatives of thiophene-containing molecules have been explored as organocatalysts for asymmetric synthesis. rsc.org The enone functionality in this compound could also participate in catalytic reactions, for example, as a Michael acceptor in organocatalytic transformations.

Utilization in Chemo-Sensors and Probes for Non-Biological Analytes

Extensive literature reviews indicate a notable absence of specific research focused on the application of This compound as a chemo-sensor or probe for non-biological analytes. While the constituent molecular frameworks, chalcones and thiophenes, are independently recognized for their potential in chemical sensing, dedicated studies on this particular compound are not presently available.

Chalcone (B49325) derivatives, characterized by their α,β-unsaturated ketone system, are explored as promising candidates for the design of new chemosensors. scilit.comresearchgate.netrsc.org Their structural versatility allows for modifications that can tune their selectivity and sensitivity towards various analytes, including metal ions and anions. researchgate.netrsc.org The sensing mechanism in chalcone-based sensors often involves the interaction of the analyte with the enone moiety, leading to detectable changes in optical properties such as color or fluorescence. researchgate.net For instance, certain chalcone derivatives have been investigated for the detection of cyanide anions, a significant environmental toxin. scilit.comresearchgate.net

Similarly, thiophene-containing compounds are widely utilized in the development of fluorescent and colorimetric chemosensors due to their excellent photophysical properties. researchgate.net The sulfur atom in the thiophene ring can act as a binding site for metal ions, and the π-conjugated system can be effectively modulated by analyte interaction, resulting in a measurable signal. Research has demonstrated the use of thiophene-based sensors for the detection of various metal ions. researchgate.net A thiophene-based chalcone has also been reported as a fluorescent chemosensor for silver ions. researchgate.net

Despite the potential suggested by the broader classes of related compounds, there is no specific data or detailed research findings on the performance, selectivity, or sensitivity of This compound for the detection of any non-biological analytes. Consequently, data tables detailing its specific chemo-sensing capabilities cannot be provided at this time. Further research would be necessary to explore and characterize the potential of this specific molecule in the field of non-biological chemical sensing.

Q & A

Q. What synthetic methodologies are commonly employed to prepare 3-Ethoxy-1-(thiophen-3-yl)prop-2-en-1-one, and how can reaction conditions be optimized?

The compound is typically synthesized via Claisen-Schmidt condensation. A ketone (e.g., 1-(thiophen-3-yl)ethan-1-one) and an aldehyde (e.g., 3-ethoxypropanal) are reacted in methanol or ethanol under basic conditions (e.g., KOH) for 12–24 hours at room temperature . Optimization involves adjusting catalyst concentration (10–20% KOH), solvent polarity, and reaction time. Post-synthesis, purification via silica gel column chromatography (hexane/ethyl acetate gradient) ensures high purity. Yield improvements may require inert atmospheres or microwave-assisted synthesis to reduce side reactions.

Q. Which spectroscopic techniques are critical for structural characterization, and how should data be interpreted?

Key techniques include:

  • IR spectroscopy : Confirms carbonyl (C=O) stretching at ~1650–1700 cm⁻¹ and thiophene C-S/C=C vibrations (700–850 cm⁻¹) .
  • NMR (¹H/¹³C) : The E-configuration of the propenone bridge is confirmed by a coupling constant J ≈ 15–16 Hz between the α,β-olefinic protons. Thiophene protons appear as distinct doublets (δ 7.2–7.8 ppm), while the ethoxy group shows a triplet (δ 1.3–1.5 ppm, CH₃) and quartet (δ 3.5–3.7 ppm, OCH₂) .
  • HRMS : Validates molecular formula (e.g., C₁₀H₁₀O₂S) with <2 ppm mass error .

Q. How can researchers confirm the purity and stability of this compound under varying storage conditions?

Purity is assessed via HPLC (C18 column, acetonitrile/water mobile phase) and melting point analysis. Stability studies involve accelerated degradation tests (e.g., 40°C/75% RH for 4 weeks) with periodic HPLC monitoring. Light-sensitive samples should be stored in amber vials under nitrogen at –20°C .

Advanced Research Questions

Q. What challenges arise in crystallographic refinement of this compound, particularly with disordered thiophene rings?

Disorder in thiophene rings can lead to poor electron density maps. Using SHELXL, apply restraints (e.g., SIMU/DELU) to manage thermal motion and geometric parameters. For twinned crystals, the TWIN command with a BASF parameter refines the twin fraction . Validate packing interactions (e.g., C–H⋯O) using Mercury’s void analysis and Hirshfeld surfaces to ensure structural plausibility .

Q. How can nonlinear optical (NLO) properties of this compound be experimentally measured and theoretically modeled?

The Z-scan technique with a femtosecond laser (e.g., 532 nm, 180 fs pulses) quantifies nonlinear absorption (β) and refraction (n₂). Computational modeling via DFT (B3LYP/6-31G*) calculates hyperpolarizability (γ) and frontier molecular orbitals to correlate electronic structure with NLO response. Charge transfer between the ethoxy-thiophene system and propenone bridge enhances NLO activity .

Q. What strategies resolve contradictions between HRMS and elemental analysis data?

Discrepancies may arise from residual solvents or incorrect integration. Re-purify via recrystallization (ethanol/water) and repeat HRMS with internal calibration (e.g., sodium formate). Cross-validate with ¹³C NMR integrals and combustion-based elemental analysis. If inconsistencies persist, consider isotopic pattern analysis in HRMS to detect impurities .

Q. How do intermolecular interactions influence crystal packing, and what tools analyze these patterns?

C–H⋯O and π–π stacking dominate packing. Mercury’s “Packing Similarity” tool compares interaction motifs (e.g., dimeric arrangements) with Cambridge Structural Database entries. For supramolecular networks, visualize interaction geometries (e.g., dihedral angles between thiophene rings) and quantify interaction energies using CrystalExplorer .

Q. What computational methods predict reactivity in electrophilic substitution reactions on the thiophene ring?

DFT-based Fukui indices (B3LYP/6-311+G**) identify nucleophilic/electrophilic sites. For bromination, calculate activation energies for substitution at C2 vs. C5 positions. Solvent effects (e.g., methanol vs. DCM) are modeled using the polarizable continuum model (PCM) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.